![molecular formula C13H16O3 B14593099 Ethyl 2-[(but-2-en-1-yl)oxy]benzoate CAS No. 61493-59-2](/img/structure/B14593099.png)
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate is an ester compound characterized by its unique structure, which includes a benzoate group linked to an ethyl group and a but-2-en-1-yl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate can be synthesized through the esterification reaction between 2-hydroxybenzoic acid (salicylic acid) and ethyl but-2-en-1-ol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Hydrolysis: 2-Hydroxybenzoic acid and ethyl but-2-en-1-ol.
Reduction: 2-[(but-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Nitro-substituted this compound.
Applications De Recherche Scientifique
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-[(but-2-en-1-yl)oxy]benzoate involves its hydrolysis to release 2-hydroxybenzoic acid and ethyl but-2-en-1-ol. The 2-hydroxybenzoic acid can then exert its effects through various molecular targets and pathways, including inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate can be compared with other esters such as:
Ethyl benzoate: Similar structure but lacks the but-2-en-1-yl group, resulting in different chemical and physical properties.
Methyl benzoate: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Isopropyl benzoate: Features an isopropyl group, which affects its solubility and odor profile.
Propriétés
Numéro CAS |
61493-59-2 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
ethyl 2-but-2-enoxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-3-5-10-16-12-9-7-6-8-11(12)13(14)15-4-2/h3,5-9H,4,10H2,1-2H3 |
Clé InChI |
BPTDWRNSKPNXDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1OCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)
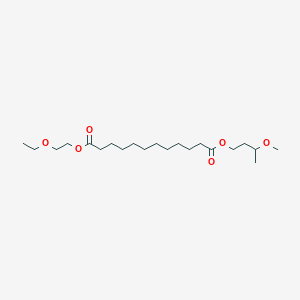
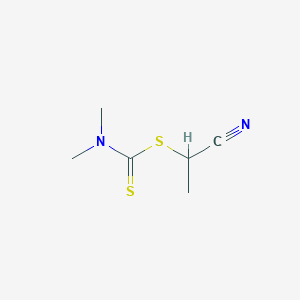

![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)
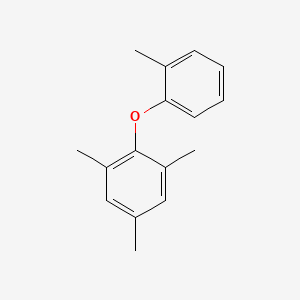
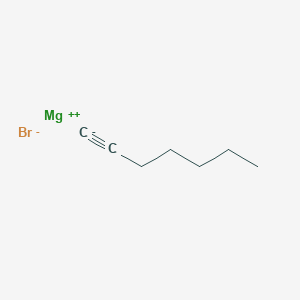
![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)
![3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14593066.png)
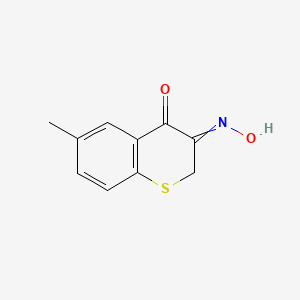
phosphanium bromide](/img/structure/B14593072.png)
![6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate](/img/structure/B14593073.png)
![2-Azaspiro[4.5]decane, 2-(4-iodophenyl)-](/img/structure/B14593075.png)
